7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 1248517-85-2
VCID: VC2680402
InChI: InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
SMILES: C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
Molecular Formula: C8H5N5O2
Molecular Weight: 203.16 g/mol

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.: 1248517-85-2

Cat. No.: VC2680402

Molecular Formula: C8H5N5O2

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - 1248517-85-2

Specification

CAS No. 1248517-85-2
Molecular Formula C8H5N5O2
Molecular Weight 203.16 g/mol
IUPAC Name 11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
Standard InChI Key JTPCHKKHIZHTAF-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
Canonical SMILES C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O

Introduction

Chemical Identity and Physical Properties

7-Hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one represents a specialized member of the triazolopyrimidine family of compounds. This heterocyclic structure consists of a fused ring system with multiple nitrogen atoms that contribute to its chemical reactivity and potential biological interactions. The compound is characterized by specific structural features that differentiate it from other related heterocycles, including its unique arrangement of nitrogen atoms within the triazole and pyrimidine rings. The hydroxyl group at position 7 and the carbonyl functionality at position 6 are particularly significant structural elements that influence its chemical behavior and potential pharmacological activities. These functional groups provide sites for hydrogen bonding and potential interaction with biological targets, which may explain the interest in this compound for medicinal chemistry applications .

Physical and Chemical Properties

The physical and chemical properties of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one are summarized in Table 1, which provides essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 7-Hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one

PropertyValue
CAS Number1248517-85-2
Molecular FormulaC₈H₅N₅O₂
Molecular Weight203.16 g/mol
IUPAC Name11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChIInChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
Standard InChIKeyJTPCHKKHIZHTAF-UHFFFAOYSA-N
SMILESC1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
PubChem Compound ID56760855

The compound possesses a unique chemical structure with multiple nitrogen atoms in its fused ring system, which confers specific reactivity patterns and potential biological interactions. The hydroxyl group at position 7 provides an opportunity for hydrogen bonding and may be involved in various biochemical processes, potentially contributing to the compound's biological activity profile .

Structural Analysis

Molecular Structure

The molecular structure of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one consists of a complex fused ring system comprising a pyridine ring, a triazole ring, and a pyrimidine ring. This arrangement creates a unique three-dimensional conformation that is critical to understanding its potential biochemical interactions. The presence of five nitrogen atoms within the structure contributes to its electronic properties and potential for intermolecular interactions, particularly through hydrogen bonding and π-π stacking. The carbonyl group at position 6 and the hydroxyl group at position 7 are particularly important functional groups that may serve as hydrogen bond acceptors and donors, respectively, in potential interactions with biological macromolecules such as proteins and nucleic acids.

Comparison with Related Structures

The structural features of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one can be better understood through comparison with related heterocyclic compounds. Table 2 provides a comparative analysis of this compound with structurally similar molecules.

Table 2: Comparison of 7-Hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7-Hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneC₈H₅N₅O₂203.16 g/molReference compound
7-Hydroxy triazolo[1,5-a]pyrimidin-5(1H)-oneC₅H₄N₄O₂152.11 g/molLacks pyridine ring
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-oneC₉H₆N₄O₂202.17 g/molContains pyrazole instead of triazole
2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-oneC₁₅H₁₃N₅OS311.4 g/molContains methyl and thiophenylethyl substituents

This comparative analysis highlights the structural uniqueness of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one among related heterocyclic compounds. The differences in ring systems and functional groups likely contribute to distinct chemical and biological properties for each compound .

Biological Activities and Applications

Structure-Activity Relationship Considerations

The biological activity of heterocyclic compounds like 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one is often strongly influenced by their structural features. The presence of the hydroxyl group at position 7 and the carbonyl functionality at position 6 provides opportunities for hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. The fused triazolopyrimidine ring system can engage in π-π stacking interactions with aromatic amino acid residues in proteins, which may contribute to target binding. Furthermore, the nitrogen atoms in the triazole and pyrimidine rings can participate in various intermolecular interactions, including hydrogen bonding and coordination with metal ions in enzymatic active sites .

Table 3: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological Significance
Fused heterocyclic systemMay confer ability to interact with specific biological targets through shape complementarity
Hydroxyl group at position 7Potential hydrogen bond donor; may engage with specific receptor sites
Carbonyl group at position 6Potential hydrogen bond acceptor; may participate in key interactions with biological targets
Multiple nitrogen atomsMay form coordinate bonds with metal ions in enzymatic active sites; potential for hydrogen bonding
Planar aromatic structurePotential for π-π stacking interactions with aromatic amino acid residues in proteins

Research Applications and Future Directions

Current Research Status

The compound 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one represents an area of ongoing interest in medicinal chemistry research, particularly as a potential scaffold for drug discovery. While direct research on this specific compound appears limited, the broader class of triazolopyrimidines has been extensively investigated for various therapeutic applications. The compound's unique structural features, including its fused ring system and functional groups, make it a promising candidate for further exploration in pharmaceutical research. The availability of this compound through commercial sources suggests its potential utility as a building block or intermediate in the synthesis of more complex bioactive molecules .

Future Research Directions

Future research on 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one could focus on several promising directions:

  • Synthesis Optimization: Development of efficient, scalable, and environmentally friendly synthetic routes to 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one would facilitate its broader application in research. This might include exploration of green chemistry approaches, one-pot methodologies, and catalytic processes .

  • Comprehensive Biological Activity Profiling: Systematic screening of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one against a wide range of biological targets would help identify its most promising therapeutic applications. This could include assessment of its activity against various kinases, viral targets, and cancer cell lines .

  • Structural Modification Studies: Synthesis and evaluation of structural analogs of 7-hydroxypyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one would help establish structure-activity relationships and potentially lead to derivatives with enhanced biological activity. Modifications might focus on the hydroxyl and carbonyl functionalities, as well as the introduction of additional substituents on the fused ring system .

  • Detailed Mechanistic Investigations: For any identified biological activities, detailed studies on the mechanism of action would be valuable for guiding further optimization efforts. This might include crystallographic studies of protein-ligand complexes, computational modeling, and biochemical assays .

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